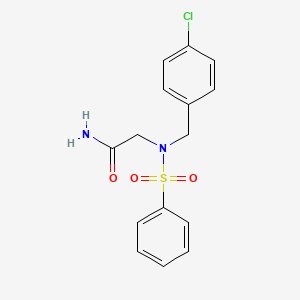
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the class of glycine site NMDA receptor antagonists, which have been shown to have neuroprotective properties.
Mecanismo De Acción
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as an antagonist at the glycine site of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this site, N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 reduces the excitotoxicity and neuronal damage that can occur in various neurological disorders.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce neuronal damage and improve behavioral outcomes in animal models of stroke and traumatic brain injury. It has also been shown to reduce the development of tolerance to opioids in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Direcciones Futuras
There are a number of potential future directions for research on N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce the development of tolerance to opioids. Another area of interest is its potential use in combination with other drugs to enhance its neuroprotective effects. Further research is needed to fully understand the potential therapeutic applications of N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823.
Métodos De Síntesis
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 4-nitrobenzenesulfonyl chloride to form the intermediate product, followed by the reaction of this intermediate with glycine methyl ester hydrochloride to produce N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by blocking the NMDA receptor, which is involved in excitotoxicity and neuronal damage. N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has also been studied for its potential use in the treatment of chronic pain and addiction.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-8-6-12(7-9-13)10-18(11-15(17)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWSMQPZRAGHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

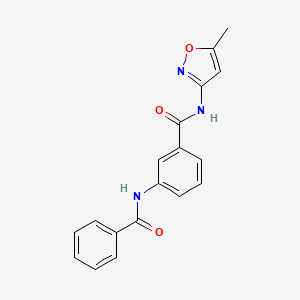

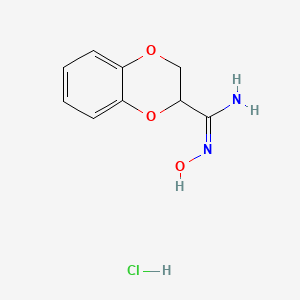
![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
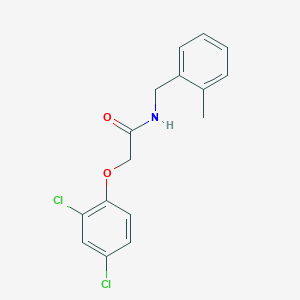

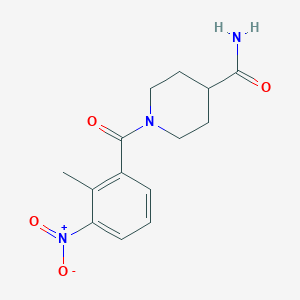
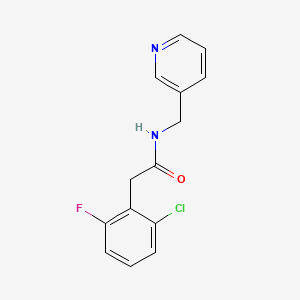
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)



![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)